molecular formula C11H15NO2 B2648278 trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol CAS No. 2413365-24-7

trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol

Cat. No.: B2648278
CAS No.: 2413365-24-7
M. Wt: 193.246
InChI Key: PJDUNWLBUQMBKA-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is a chemically synthesized small molecule of interest in medicinal chemistry and early-stage pharmaceutical research . This compound features a cyclobutanol core structure linked to a 6-methylpyridin-3-yl (or 6-methylpyridyl) moiety via an ether bond. The specific three-dimensional arrangement conferred by the trans configuration of the substituents on the cyclobutane ring is critical for its potential biological interactions and physicochemical properties. Compounds containing cyclobutane rings, such as this one, are frequently explored in drug discovery for their ability to act as spacers or conformational constraints, which can fine-tune the molecule's activity and selectivity . The integrated pyridyloxy group is a common pharmacophore found in molecules designed to modulate various biological targets . As a small molecule, it falls within the scope of research aimed at developing novel therapeutic agents, including investigations into kinase inhibitors and other targeted therapies . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

(1S,2S)-1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDUNWLBUQMBKA-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CCC2(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)O[C@H]2CC[C@]2(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpyridin-3-ol with a cyclobutanone derivative in the presence of a base to facilitate the formation of the cyclobutane ring. The reaction conditions often require careful temperature control and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound may be investigated for its potential biological activity. Its structural features could make it a candidate for studies on enzyme inhibition or receptor binding, contributing to the development of new pharmaceuticals.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy in treating specific diseases or conditions, leveraging their unique chemical properties.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism by which trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Pyridine-Containing Cycloalkanol Derivatives
  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Entry 179, Catalog of Pyridine Compounds): Key Differences: This compound replaces the cyclobutanol core with a pyrrolidine-carboxylate system. The pyridine ring is fluorinated at position 2 and substituted with a bulky tert-butyldimethylsilyl (TBS)-protected pyrrolidine. The TBS group enhances solubility in non-polar solvents compared to the target compound’s 6-methylpyridine .
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Entry 180, Catalog of Pyridine Compounds): Key Differences: Features a dicarboxylate-functionalized pyrrolidine and a hydroxymethyl-pyrrolidine substituent on the pyridine. Implications: The carboxylate groups introduce polarity, contrasting with the target compound’s cyclobutanol hydroxyl group. This structural variation may affect solubility and metabolic stability .
Impact of Cycloalkane Ring Size
  • Cyclobutane vs. Cyclopentane/Cyclohexane: Cyclobutane’s high ring strain (≈110 kJ/mol) increases reactivity compared to more stable five- or six-membered rings. For example, cyclobutanol derivatives are more prone to ring-opening reactions under acidic conditions.

Physicochemical Properties (Theoretical Analysis)

Property trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol (±)-trans-Entry 179 (±)-trans-Entry 180
Molecular Weight (g/mol) ~237.3 ~615.8 ~481.5
logP (Lipophilicity) ~1.8 (estimated) ~4.2 (TBS increases logP) ~1.2 (carboxylates reduce logP)
Hydrogen Bond Donors 1 (cyclobutanol -OH) 0 (TBS-protected) 1 (hydroxymethyl -OH)
Ring Strain High (cyclobutane) Low (pyrrolidine) Low (pyrrolidine)

Reactivity and Functional Group Analysis

  • Pyridinyloxy Ether Stability :

    • The pyridinyloxy group in the target compound may undergo hydrolysis under strong acidic or basic conditions, a property shared with Entry 180’s hydroxymethyl-pyrrolidine moiety.
    • Contrast : Entry 179’s TBS group is acid-labile, offering orthogonal deprotection strategies .

Stereochemical Considerations

  • trans vs. cis Configuration :
    • The trans-configuration in the target compound positions the methyl and pyridinyloxy groups on opposite faces of the cyclobutane ring, reducing steric clash. A cis isomer would exhibit higher strain and possibly lower solubility.
    • General Trend : trans-Diastereomers of strained rings often show superior thermodynamic stability and crystallinity, aligning with SHELX’s utility in resolving such structures .

Lumping Strategy for Property Prediction

As noted in climate-chemistry models, compounds with similar structures (e.g., cyclobutanol derivatives or pyridine ethers) can be grouped to predict properties like oxidation rates or partitioning behavior . For example:

  • Oxidation Susceptibility: The target compound’s cyclobutanol -OH and pyridine ring may be lumped with other hydroxylated aromatics for atmospheric degradation modeling.
  • Limitation : The 6-methyl group’s steric effects might necessitate separate treatment in lumped categories .

Biological Activity

Trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol, with the CAS number 2413365-24-7, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of 193.25 g/mol. The compound features a cyclobutane ring substituted with a methyl group and a 6-methylpyridine moiety, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. Various methods have been explored, including modifications to enhance the pharmacokinetic profile of related compounds.

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural analogs that inhibit p38 MAP kinase activity, which plays a critical role in inflammatory responses. Inhibitors in this class have shown efficacy in reducing cytokine production in models of arthritis, indicating that this compound could possess similar therapeutic benefits.

3. Cytotoxicity and Cancer Research

Preliminary studies suggest that certain derivatives of pyridine compounds exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is lacking, ongoing research into related compounds indicates potential for development as anticancer agents.

Case Studies

A notable case study involved the evaluation of pyridine derivatives in an adjuvant-induced arthritis model, where compounds demonstrated significant reductions in inflammatory markers such as IL-6 and TNFα. These results highlight the therapeutic potential of structurally similar compounds in treating autoimmune diseases.

Q & A

Q. What synthetic strategies are effective for preparing trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol?

  • Methodological Answer : The compound’s synthesis can involve two key steps: (1) constructing the cyclobutane ring with stereochemical control and (2) introducing the pyridinyloxy group.
  • Cyclobutane Formation : Use Evans alkylation to establish the trans-stereochemistry . This method employs chiral oxazolidinones to control the configuration during ring formation.
  • Etherification : Perform nucleophilic substitution between a cyclobutanol derivative (e.g., trans-1-Methyl-2-hydroxycyclobutan-1-ol) and 3-chloro-6-methylpyridine under basic conditions (e.g., NaH in THF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Confirm stereochemistry using NOESY NMR to verify the trans-configuration .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve the cyclobutane ring protons and pyridinyloxy group. NOESY correlations confirm spatial proximity of substituents in the trans-configuration .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 223.1312) .

Q. What solvents and storage conditions prevent degradation of this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C under inert gas (N2_2/Ar) in amber vials to avoid light-induced oxidation. Avoid prolonged exposure to moisture .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve high enantiomeric excess (ee) for this compound?

  • Methodological Answer :
  • Chiral Catalysis : Screen chiral ligands (e.g., BINAP or Salen-type) in asymmetric alkylation or etherification reactions. For example, use a palladium-catalyzed coupling to introduce the pyridinyloxy group stereoselectively .
  • Kinetic Resolution : Employ lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to separate enantiomers during ester hydrolysis .
  • Analysis : Measure ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry .

Q. What experimental approaches resolve contradictions in reported reaction yields for its synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial design to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMSO enhances nucleophilicity in etherification .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Yield Discrepancies : Compare yields under anhydrous vs. humid conditions; moisture may hydrolyze intermediates, reducing efficiency .

Q. How does the cyclobutane ring’s strain influence its reactivity in derivatization reactions?

  • Methodological Answer :
  • Ring-Opening Studies : Treat the compound with Lewis acids (e.g., BF3_3-OEt2_2) to probe ring-opening pathways. Monitor via 1H^1H-NMR for shifts in cyclobutane protons .
  • DFT Calculations : Perform density functional theory (DFT) simulations to map transition states and predict regioselectivity in ring-opening or substitution reactions .

Key Research Applications

  • Medicinal Chemistry : Investigate as a scaffold for kinase inhibitors due to the pyridinyloxy group’s hydrogen-bonding potential .
  • Material Science : Study its thermal stability (TGA/DSC) for polymer applications, leveraging the rigid cyclobutane core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.